2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound with a complex structure that includes a fluorinated aromatic ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with imidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylphenyl isocyanate
- 3-Fluoro-2-methylphenylmagnesium bromide
Uniqueness
2-(3-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of a fluorinated aromatic ring and an imidazole moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, which are not found in similar compounds.
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-7-9(3-2-4-10(7)12)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
JTMAGKCSYUUECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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